molecular formula C19H21ClN2O B1615202 2-Chloro-3'-(4-methylpiperazinomethyl) benzophenone CAS No. 898788-95-9

2-Chloro-3'-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1615202
CAS No.: 898788-95-9
M. Wt: 328.8 g/mol
InChI Key: WWYCESLMSMJWHR-UHFFFAOYSA-N
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Description

2-Chloro-3'-(4-methylpiperazinomethyl) benzophenone (CAS 898788-95-9) is a chemical compound supplied for research and development purposes. This compound features a benzophenone core structure that is strategically substituted with a 2-chlorophenyl group and a 4-methylpiperazinylmethyl group at the 3-position of the second phenyl ring . The molecular formula of this compound is C 19 H 21 ClN 2 O, and it has a molecular weight of 328.84 g/mol . Its structure is defined by the canonical SMILES string "Clc1ccccc1C(=O)c3cc(CN2CCN(C)CC2)ccc3" . Compounds within this structural family, characterized by a benzophenone scaffold and a piperazinylmethyl substitution, are of significant interest in medicinal chemistry and drug discovery research . They serve as valuable intermediates or building blocks for the synthesis of more complex molecules. The presence of the methylpiperazine moiety can influence the molecule's physicochemical properties and its interaction with biological targets. Researchers utilize this compound strictly in a laboratory setting. It is intended for use as a reference standard or a synthetic intermediate in the development of potential pharmacologically active substances. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(2-chlorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c1-21-9-11-22(12-10-21)14-15-5-4-6-16(13-15)19(23)17-7-2-3-8-18(17)20/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYCESLMSMJWHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643436
Record name (2-Chlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-95-9
Record name Methanone, (2-chlorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chlorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the Benzophenone Core with 2-Chloro Substitution

The synthesis of 2-chloro-substituted benzophenones is a critical initial step. According to patent CN106397156A, 2-chloro-benzophenone can be prepared via a Friedel-Crafts acylation reaction:

  • Reactants: Benzene and 2-chloro-benzoyl chloride
  • Catalyst: Zinc chloride (ZnCl₂)
  • Solvent: Dichloromethane (environmentally friendly compared to other solvents)
  • Conditions: Temperature controlled between -20°C and 15°C under nitrogen atmosphere
  • Process: Benzene is slowly added to a mixture of 2-chloro-benzoyl chloride, ZnCl₂, and dichloromethane while maintaining low temperature. After completion, the reaction mixture is treated with dilute hydrochloric acid, extracted, washed, dried, and crystallized to yield 2-chloro-benzophenone with high purity (99.5%) and yield (94%).
Step Reagents/Conditions Outcome
1 Benzene + 2-chloro-benzoyl chloride + ZnCl₂ in CH₂Cl₂ Friedel-Crafts acylation at -20 to 15°C
2 Acid work-up with HCl (0.5 M) Quenching and purification
3 Extraction, washing, drying Removal of impurities
4 Crystallization in ethyl acetate/petroleum ether Pure 2-chloro-benzophenone (Yield 94%, Purity 99.5%)

Introduction of the 4-Methylpiperazinomethyl Group

The attachment of the 4-methylpiperazinomethyl substituent onto the benzophenone core is typically achieved by nucleophilic substitution or reductive amination on a benzophenone derivative bearing a suitable leaving group or reactive functionality at the 3' position.

  • General approach:

    • Functionalize the benzophenone at the 3' position with a formyl or halomethyl group (e.g., chloromethyl).
    • React this intermediate with 4-methylpiperazine via nucleophilic substitution or reductive amination.
  • Reaction conditions:

    • Use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Base such as potassium carbonate or sodium hydride may be used to facilitate substitution.
    • Temperature control (room temperature to reflux) depending on reactivity.
  • Purification:

    • Recrystallization or chromatographic techniques are employed to isolate the final product.

While direct patent or literature data for this exact substitution is limited, analogous benzophenone derivatives with piperazinomethyl groups (e.g., 3-pyrrolidinomethyl-4'-trifluoromethylbenzophenone) have been synthesized using similar strategies involving nucleophilic substitution of halomethylbenzophenones with secondary amines.

Summary Table of Key Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product/Intermediate Yield & Purity
1 Friedel-Crafts Acylation Benzene + 2-chloro-benzoyl chloride ZnCl₂ catalyst, CH₂Cl₂ solvent, -20 to 15°C 2-chloro-benzophenone 94%, 99.5% purity
2 Functionalization 2-chloro-benzophenone Halomethylation or formylation reagents 3'-halomethyl or 3'-formyl-2-chlorobenzophenone Variable, depending on method
3 Nucleophilic Substitution 3'-halomethyl-2-chlorobenzophenone 4-methylpiperazine, base, DMF/DMSO 2-chloro-3'-(4-methylpiperazinomethyl)benzophenone Optimized for high yield

Research Findings and Optimization Considerations

  • Reaction time and temperature: The Friedel-Crafts step benefits from low temperature to minimize side reactions and improve selectivity.
  • Catalyst choice: Zinc chloride is effective for acylation; alternative Lewis acids (AlCl₃) may be used but with different selectivity and environmental impact.
  • Solvent selection: Dichloromethane is preferred for environmental and safety reasons in the acylation step.
  • Purification: Crystallization from ethyl acetate and petroleum ether yields high purity products.
  • Nucleophilic substitution: Using polar aprotic solvents and bases improves nucleophilicity of 4-methylpiperazine, enhancing substitution efficiency.
  • Yield optimization: Controlling stoichiometry, reaction time, and temperature reduces side products and over-alkylation.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

2-Chloro-3’-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It is believed to modulate the activity of these receptors, leading to its potential therapeutic effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-chloro-3'-(4-methylpiperazinomethyl) benzophenone and related analogs:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference CAS/Study
This compound 2-Cl, 3'-(4-methylpiperazinomethyl) C₁₉H₂₀ClN₂O ~348.8 Hypothesized anticancer activity (based on selagibenzophenone B analogs) N/A (hypothetical)
4-Chloro-2-fluoro-3'-(4-methylpiperazinomethyl) benzophenone 4-Cl, 2-F, 3'-(4-methylpiperazinomethyl) C₁₉H₁₉ClFN₂O 363.8 Enhanced lipophilicity (XLogP3: 3.7); potential CNS-targeting applications 898789-18-9
4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone 4-Br, 3-F, 2'-(4-methylpiperazinomethyl) C₁₉H₂₀BrFN₂O 391.3 Higher molecular weight; bromine enhances halogen bonding in receptor interactions 898783-25-0
3,5-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone 3,5-diCl, 4'-(4-methylpiperazinomethyl) C₁₉H₁₉Cl₂N₂O 378.3 Increased steric bulk; improved metabolic stability 898763-30-9
2-Cyano-4'-(4-methylpiperazinomethyl) benzophenone 2-CN, 4'-(4-methylpiperazinomethyl) C₂₀H₂₀N₃O 318.4 Cyano group enhances electron-withdrawing effects; potential kinase inhibition 898763-83-2
2-Chloro-3',4'-(ethylenedioxy) benzophenone 2-Cl, 3',4'-ethylenedioxy (dihydrobenzodioxin) C₁₅H₁₁ClO₃ 274.7 Ethylenedioxy ring improves solubility; used in photostability studies 164526-07-2

Substituent Effects on Physicochemical Properties

  • Halogen Substitutions :

    • Chlorine (Cl) and bromine (Br) at the 2- or 4-positions increase molecular weight and lipophilicity (e.g., XLogP3 of 3.7 for the 4-Cl,2-F analog ). Bromine’s larger atomic radius enhances halogen bonding, critical for receptor binding .
    • Fluorine (F) at the 2- or 3-position reduces metabolic degradation due to its electron-withdrawing nature, improving bioavailability .
  • Piperazine Modifications: The 4-methylpiperazinomethyl group at the 3'- or 4'-position introduces basicity (pKa ~7.5–8.5), enhancing water solubility at physiological pH. This group is common in CNS-targeting drugs due to its ability to cross the blood-brain barrier .
  • Functional Group Variations: Ethylenedioxy (dihydrobenzodioxin) substituents, as in 2-chloro-3',4'-(ethylenedioxy) benzophenone, significantly alter polarity and photostability, making them suitable for UV-absorbing applications .

Research Findings and Implications

  • Structural Misassignment Risks: Liang and Wang (2018) and Xu and Tan (2020) highlighted the risk of misassigning benzophenone structures due to overlapping spectral data. Synthetic validation is critical to confirm substituent positions and avoid misinterpretation .
  • Design Strategies :

    • Introducing electron-withdrawing groups (e.g., Cl, F, CN) improves receptor affinity, while bulky substituents (e.g., 3,5-diCl) reduce off-target interactions .

Biological Activity

2-Chloro-3'-(4-methylpiperazinomethyl) benzophenone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, effects on different cell types, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzophenone backbone with a chloro group and a piperazine moiety, which may influence its biological interactions. The presence of the piperazine ring is significant as it often contributes to the pharmacological properties of compounds, enhancing their ability to interact with biological targets.

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : The compound has shown significant radical scavenging capabilities, which are crucial for mitigating oxidative stress in cells. This activity is often evaluated using assays like DPPH and ABTS radical scavenging tests.
  • Tyrosinase Inhibition : Similar to other benzophenone derivatives, this compound may inhibit tyrosinase activity, which is vital in melanin production. This property suggests potential applications in treating hyperpigmentation disorders.
  • Cytotoxic Effects : Studies have investigated the cytotoxicity of this compound against various cancer cell lines. Understanding its selective toxicity is essential for its development as an anticancer agent.

Case Studies and Experimental Data

  • Antioxidant Efficacy :
    • The compound demonstrated strong antioxidant properties comparable to vitamin C in DPPH radical scavenging assays, with percentages of inhibition reaching up to 93% at specific concentrations .
  • Tyrosinase Inhibition :
    • In cellular assays using B16F10 melanoma cells, this compound inhibited tyrosinase activity significantly. The inhibition was concentration-dependent, suggesting that higher doses could be more effective .
  • Cytotoxicity Assessment :
    • Cytotoxic effects were evaluated on B16F10 cells over 48 and 72 hours. The compound exhibited minimal cytotoxicity at concentrations below 20 µM, indicating a favorable safety profile for further development .

Summary of Biological Activities

Activity Description Reference
AntioxidantStrong radical scavenging activity (up to 93% inhibition)
Tyrosinase InhibitionSignificant inhibition in B16F10 cells, concentration-dependent
CytotoxicityMinimal cytotoxicity at ≤20 µM in B16F10 cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-chloro-3'-(4-methylpiperazinomethyl) benzophenone, and how can intermediates be characterized?

  • Methodological Answer : A plausible route involves coupling 3-chloro-substituted benzophenone with 4-methylpiperazine derivatives via nucleophilic substitution. Key intermediates like 3-(4-methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6) can be synthesized and purified using column chromatography, followed by characterization via melting point analysis (mp 187–190°C) and NMR spectroscopy . For structural validation, compare spectroscopic data with analogs such as 4'-chloro-2-hydroxy-4-methoxybenzophenone (IR spectrum: C=O stretch at ~1650 cm⁻¹, referenced against NIST Standard Reference Database) .

Q. How can researchers optimize chromatographic separation for detecting trace impurities in this compound?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 254 nm is recommended. For enhanced sensitivity, derivatize samples using benzophenone-specific reagents (e.g., dansyl chloride) to improve detection limits to ~10 mg/kg in complex matrices like plant extracts . Cross-validate results with GC-MS using Carbowax 20M columns for volatile derivatives .

Q. What solvent systems are suitable for studying the solvatochromic properties of this benzophenone derivative?

  • Methodological Answer : Acetonitrile/water mixtures are ideal for solvatochromism studies due to their polarity gradients. Monitor the ν(C=O) stretch via FTIR; in acetonitrile, this peak splits into subbands under hydrogen-bonding conditions (e.g., with water), revealing solvent interactions . Computational modeling (DFT) can supplement experimental data to assign spectral features .

Advanced Research Questions

Q. How do reaction kinetics differ between benzophenone derivatives and organoaluminum reagents, and what mechanistic insights apply to this compound?

  • Methodological Answer : Triisobutylaluminum (TIBA) reduces benzophenones to benzhydrols via a two-step mechanism: (i) rapid coordination to the carbonyl group and (ii) slower hydride transfer. For this compound, track reaction progress using UV spectroscopy (λmax ~260 nm for benzophenone; ~280 nm for benzhydrol). Kinetic studies in diethyl ether show ~62% conversion after 60 hr at 0.45 M TIBA, with steric effects from the 4-methylpiperazine group potentially slowing the reaction .

Q. What are the environmental transformation pathways of this compound under chlorination/chloramination conditions, and how can byproducts be identified?

  • Methodological Answer : Simulate water treatment processes by reacting the compound with chlorine/chloramine at pH 7–8. Use LC-QTOF-MS to detect transformation products, focusing on hydroxylation and dealkylation pathways observed in analogs like BP3 (2-hydroxy-4-methoxybenzophenone). Key intermediates may include chlorinated quinones or sulfonic acid derivatives . Compare degradation rates using pseudo-first-order kinetics under varying oxidant concentrations .

Q. How does the 4-methylpiperazine moiety influence biological activity in vitro, and what assays are suitable for evaluating cytotoxicity?

  • Methodological Answer : The 4-methylpiperazine group enhances solubility and may modulate receptor binding. Screen cytotoxicity using MTT assays in cancer cell lines (e.g., HepG2 or MCF-7). For mechanistic insights, perform cell cycle analysis (flow cytometry) and apoptosis assays (Annexin V/PI staining). Reference structurally related compounds like 2-chloro-3-(1H-benzimidazol-2-yl)quinoline derivatives, which induce G2/M arrest .

Q. Can computational methods predict the photochemical reactivity of this compound in hydrogen atom transfer (HAT) reactions?

  • Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model HAT processes. Benzophenone derivatives act as triplet-state photosensitizers; calculate excitation energies (S0→T1) and bond dissociation energies (BDEs) for C-H bonds in the 4-methylpiperazine group. Validate predictions with experimental EPR spectroscopy to detect radical intermediates .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for benzophenone-aluminum adducts: How should researchers address variability?

  • Resolution : Reaction yields (e.g., 62% vs. 97% conversion) depend on stoichiometry, solvent, and reaction time. For reproducibility, standardize conditions: use excess benzophenone (2:1 molar ratio to TIBA) in anhydrous ether under inert atmosphere. Monitor progress via GLC with biphenyl as an internal standard .

Q. Conflicting data on benzophenone degradation pathways in environmental vs. photochemical studies: Which factors dominate?

  • Resolution : Environmental degradation (chlorination) favors hydroxylation, while photolysis produces benzophenone radicals. Use LC-MS/MS to distinguish between oxidation (m/z +16 for hydroxylation) and cross-coupling products (dimerization). Control experiments with UV light (λ = 254 nm) vs. chemical oxidants clarify dominant pathways .

Tables for Key Data

Property Value/Technique Reference
Melting Point (Intermediate)187–190°C (3-(4-methylpiperazin-1-yl)benzoic acid)
UV λmax (Benzophenone)~260 nm (acetonitrile)
GC-MS LOD10 mg/kg (plant extracts)
TIBA Reaction Conversion62–97% (60–397 hr)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-3'-(4-methylpiperazinomethyl) benzophenone
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2-Chloro-3'-(4-methylpiperazinomethyl) benzophenone

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